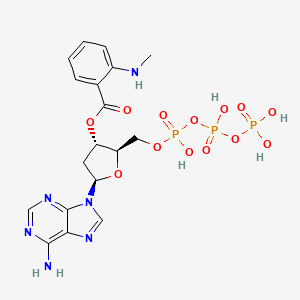
3'-O-(N-Methylanthraniloyl)-dATP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(N-Methylanthraniloyl)-dATP is a fluorescently labeled nucleotide analog. It is commonly used in biochemical and molecular biology research to study nucleotide-protein interactions. The compound is particularly valuable due to its ability to emit fluorescence, which allows researchers to track and analyze various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-dATP involves the esterification of the ribose moiety of deoxyadenosine triphosphate (dATP) with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label. The reaction is carried out under controlled conditions to maintain the integrity of the nucleotide and the fluorescent label.
Industrial Production Methods
Industrial production of 3’-O-(N-Methylanthraniloyl)-dATP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The compound is typically produced in aqueous solutions and stored under specific conditions to maintain its stability and fluorescence properties .
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-(N-Methylanthraniloyl)-dATP can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the fluorescent properties of the compound.
Substitution: The compound can participate in substitution reactions, where the N-methylanthraniloyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized nucleotide analogs, while substitution reactions can yield a variety of modified nucleotides with different functional groups .
Wissenschaftliche Forschungsanwendungen
3’-O-(N-Methylanthraniloyl)-dATP is widely used in scientific research due to its unique properties:
Chemistry: It is used to study the kinetics and mechanisms of nucleotide-protein interactions.
Biology: The compound is employed in fluorescence-based assays to track and analyze cellular processes.
Medicine: It is used in drug discovery and development to study the interactions between nucleotides and potential therapeutic targets.
Industry: The compound is used in various industrial applications, including the development of diagnostic tools and biosensors
Wirkmechanismus
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-dATP involves its ability to bind to specific proteins and emit fluorescence. The fluorescent label allows researchers to track the interactions between the nucleotide and its target proteins. The compound can also participate in various biochemical reactions, providing insights into the molecular pathways involved .
Vergleich Mit ähnlichen Verbindungen
3’-O-(N-Methylanthraniloyl)-dATP is unique due to its specific fluorescent properties and its ability to interact with a wide range of proteins. Similar compounds include:
2’-O-(N-Methylanthraniloyl)-dATP: Another fluorescently labeled nucleotide analog with similar properties.
3’-O-(N-Methylanthraniloyl)-GTP: A guanosine triphosphate analog with a similar fluorescent label.
2’-O-(N-Methylanthraniloyl)-GTP: Another guanosine triphosphate analog with similar properties
These compounds share similar applications and mechanisms of action but differ in their specific nucleotide bases and fluorescent properties.
Eigenschaften
Molekularformel |
C18H23N6O13P3 |
|---|---|
Molekulargewicht |
624.3 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O13P3/c1-20-11-5-3-2-4-10(11)18(25)35-12-6-14(24-9-23-15-16(19)21-8-22-17(15)24)34-13(12)7-33-39(29,30)37-40(31,32)36-38(26,27)28/h2-5,8-9,12-14,20H,6-7H2,1H3,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28)/t12-,13+,14+/m0/s1 |
InChI-Schlüssel |
ALFDGDVXGBEMIN-BFHYXJOUSA-N |
Isomerische SMILES |
CNC1=CC=CC=C1C(=O)O[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |
Kanonische SMILES |
CNC1=CC=CC=C1C(=O)OC2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=NC4=C(N=CN=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



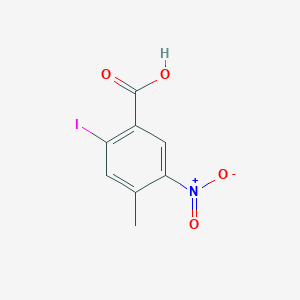
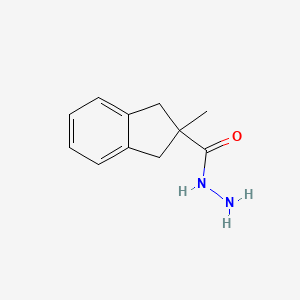
![[2-(Difluoromethoxy)-5-(trifluoromethyl)phenyl]boronic acid](/img/structure/B15205638.png)
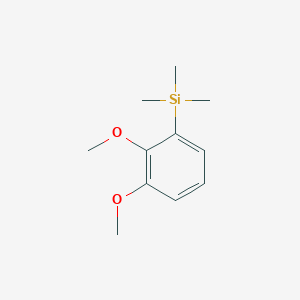
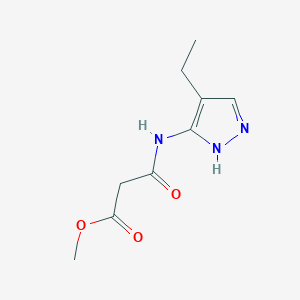
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ylamine](/img/structure/B15205651.png)
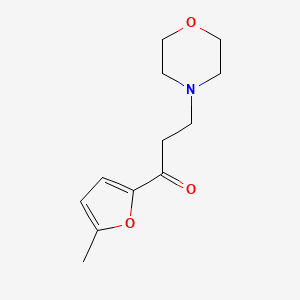
![5-Chloro-2-(2-((5-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)but-1-en-1-yl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B15205659.png)

![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)
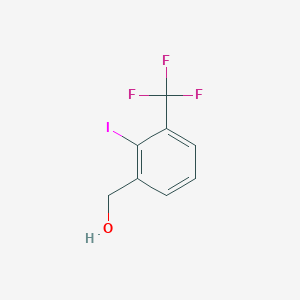
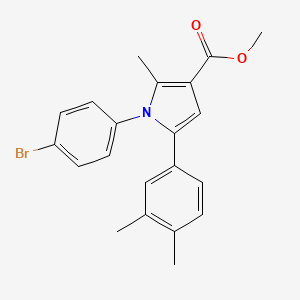
![1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)
